N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.03508260 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Research has demonstrated the synthesis and evaluation of various heterocyclic compounds, including thiazole and oxadiazole derivatives, for their anticancer properties. These compounds have been tested against different cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780), showing moderate to excellent anticancer activity. The design of these compounds involves sophisticated chemical synthesis routes, highlighting the potential of thiazole and oxadiazole moieties in the development of new anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Another significant application of these compounds is in antimicrobial and antifungal therapies. Studies have synthesized and evaluated the biological activities of thiazole and oxadiazole derivatives, finding them effective against various microorganisms. These compounds exhibit good to moderate antimicrobial activity against a range of pathogens, including antiurease and antilipase activities. The structural versatility of these compounds allows for targeted synthesis aimed at combating specific microbial strains, offering a pathway to novel antimicrobial agents (Basoğlu et al., 2013).
Antidiabetic Potentials
Recent advancements in medicinal chemistry have also explored the antidiabetic potentials of thiazole and oxadiazole derivatives. Through specific synthetic pathways, compounds have been designed to inhibit α-amylase activity, a key enzyme in carbohydrate metabolism. This inhibition is crucial for managing postprandial blood glucose levels in diabetic patients, highlighting the therapeutic potential of these compounds in diabetes management (Lalpara et al., 2021).
Corrosion Inhibition
In addition to biomedical applications, thiazole and oxadiazole derivatives have been investigated for their corrosion inhibition properties. These compounds show effectiveness in protecting metals against corrosion in acidic environments, making them valuable for industrial applications. Their mechanism of action includes adsorption on metal surfaces, forming protective layers that reduce corrosion rates. This application demonstrates the chemical versatility and practical utility of thiazole and oxadiazole derivatives beyond pharmaceuticals (Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-8-12(17-20-16-8)19-5-4-14-11(18)9-7-22-13(15-9)10-3-2-6-21-10/h2-3,6-7H,4-5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVSUXRIHPDALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCNC(=O)C2=CSC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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